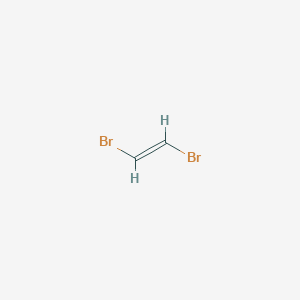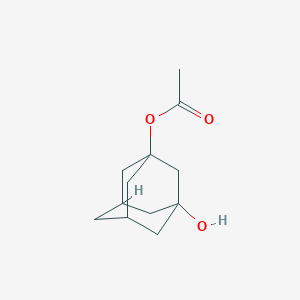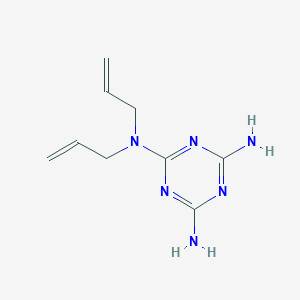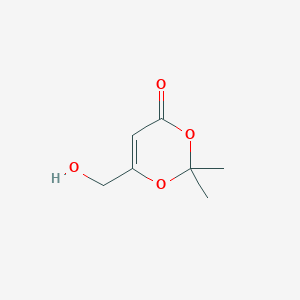
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one is an organic compound with the molecular formula C7H10O4 It is a derivative of 1,3-dioxin and is known for its unique chemical structure, which includes a hydroxymethyl group and two methyl groups attached to the dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-carboxy-2,2-dimethyl-4H-1,3-dioxin-4-one.
Reduction: Formation of 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4,6-diol.
Substitution: Formation of 6-halogenomethyl-2,2-dimethyl-4H-1,3-dioxin-4-one.
Scientific Research Applications
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity also allows it to undergo chemical transformations that can modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound with three methyl groups attached to the dioxin ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A precursor used in the synthesis of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
128766-63-2 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(4-8)3-6(9)11-7/h3,8H,4H2,1-2H3 |
InChI Key |
KVCGLPKGMWWEMC-UHFFFAOYSA-N |
SMILES |
CC1(OC(=CC(=O)O1)CO)C |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CO)C |
Synonyms |
4H-1,3-Dioxin-4-one, 6-(hydroxymethyl)-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


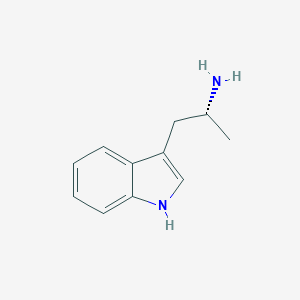
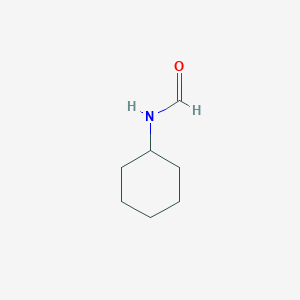

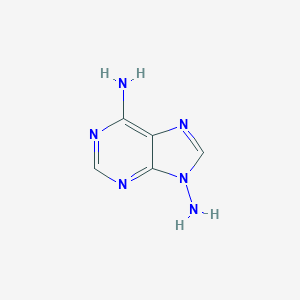
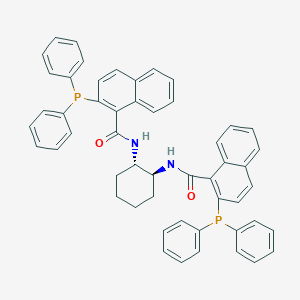
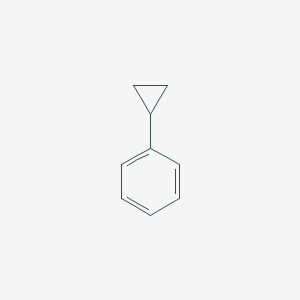
![(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B146486.png)

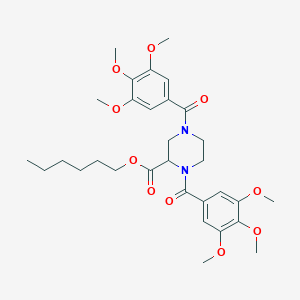
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
